molecular formula C48H76O18 B1602199 Momordin IIa CAS No. 95851-50-6

Momordin IIa

Cat. No.: B1602199
CAS No.: 95851-50-6
M. Wt: 941.1 g/mol
InChI Key: JYARCYFXDPRTFI-LFBPAFKNSA-N
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Description

Momordin IIa is a triterpenoid saponin derived from the plant Momordica cochinchinensisThese compounds are known for their diverse biological activities and are commonly found in various medicinal plants .

Scientific Research Applications

Momordin IIa has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Momordin IIa plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the metabolic pathways of triterpene saponins. These interactions often involve glycosylation processes, where the compound acts as a glycosylated derivative of triterpene sapogenins . The nature of these interactions typically involves the modification of enzyme activity, either through inhibition or activation, which can influence various metabolic processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can inhibit the proliferation of certain cancer cells by inducing apoptosis and affecting the expression of genes involved in cell cycle regulation . Additionally, it has been observed to modulate inflammatory responses in immune cells, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can lead to a reduction in inflammation and other related cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to triterpene saponins. It interacts with enzymes such as glycosyltransferases and hydrolases, which play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Momordin IIa typically involves the extraction of triterpene saponins from the roots of Momordica cochinchinensis. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often involve the use of methanol as a solvent and various chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

    Harvesting: Collecting the roots of Momordica cochinchinensis.

    Extraction: Using solvents like methanol or ethanol to extract the saponins.

    Purification: Employing chromatographic techniques to isolate this compound.

    Crystallization: Crystallizing the compound to obtain it in pure form

Chemical Reactions Analysis

Types of Reactions: Momordin IIa undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

Uniqueness of Momordin IIa: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique glycosylation pattern also contributes to its specific biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Momordin IIa can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Momordica charantia fruit extract", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Hexane", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Extract Momordica charantia fruit and dissolve in methanol", "Extract with chloroform to obtain a chloroform extract", "Add sodium hydroxide to the chloroform extract and shake vigorously", "Acidify the mixture with hydrochloric acid to obtain a precipitate", "Filter the precipitate and wash with water", "Dissolve the precipitate in acetic anhydride and add sodium acetate", "Heat the mixture and cool to obtain a solid", "Extract the solid with ethyl acetate and wash with water", "Dry the ethyl acetate extract with sodium sulfate", "Concentrate the extract and dissolve in hexane", "Add methanesulfonic acid and heat to obtain a precipitate", "Filter the precipitate and wash with water", "Dissolve the precipitate in sodium bicarbonate and extract with ethyl acetate", "Wash the ethyl acetate extract with water and dry with sodium sulfate", "Concentrate the extract and dissolve in chloroform", "Add sodium chloride and water to the chloroform solution", "Separate the layers and dry the chloroform layer with sodium sulfate", "Concentrate the chloroform layer to obtain Momordin IIa" ] }

CAS No.

95851-50-6

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3/t23-,24-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

JYARCYFXDPRTFI-LFBPAFKNSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

melting_point

247-249°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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